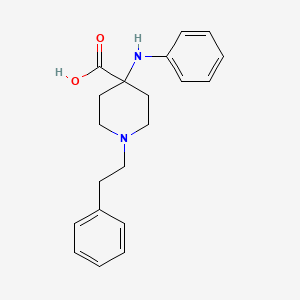
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C13H15BrO5 It is a derivative of isophthalic acid, featuring bromomethyl and isopropoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate typically involves the bromination of 5-isopropoxy-isophthalic acid dimethyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Applications De Recherche Scientifique
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.
Oxidation: The isopropoxy group undergoes electron transfer, leading to the formation of carbonyl compounds.
Reduction: The ester groups accept electrons from reducing agents, resulting in the formation of alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromomethyl-5-tert-butyl-isophthalic acid dimethyl ester: Similar structure but with a tert-butyl group instead of an isopropoxy group.
5-Isopropoxy-isophthalic acid monomethyl ester: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate is unique due to the presence of both bromomethyl and isopropoxy groups, which provide distinct reactivity patterns. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the isopropoxy group can undergo oxidation and reduction reactions, making this compound a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H17BrO5 |
|---|---|
Poids moléculaire |
345.18 g/mol |
Nom IUPAC |
dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H17BrO5/c1-8(2)20-9-5-10(13(16)18-3)12(7-15)11(6-9)14(17)19-4/h5-6,8H,7H2,1-4H3 |
Clé InChI |
CNXGSBOVTJZEEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C(=C1)C(=O)OC)CBr)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(3-Methyl-1H-inden-7-yl)oxy]methyl}morpholine](/img/structure/B8598706.png)













